(Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid
Description
This compound is a highly complex polycyclic molecule featuring a hexacyclic core scaffold with multiple functional groups. Key structural elements include:
- Hexacyclic framework: A fused ring system with oxygen-containing bridges (3,7,20-trioxa) and six rings, contributing to rigidity and stereochemical complexity.
- Methyl groups at positions 8, 21, and 21, influencing steric hindrance and lipophilicity. Unsaturated side chains: A 3-methylbut-2-enyl and a 4-methylpent-3-enyl group, which may confer membrane permeability or receptor-binding specificity. A (Z)-configured α,β-unsaturated carboxylic acid moiety, likely involved in electrophilic interactions or metabolic pathways.
Properties
Molecular Formula |
C38H46O9 |
|---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13-/t22-,25?,26+,36-,37+,38-/m1/s1 |
InChI Key |
BLDWFKHVHHINGR-USTPBOFMSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Source Material Selection
The compound is typically isolated from Garcinia species resin (gamboge), which contains structurally related xanthonoids. Commercial gamboge resin contains 30–45% gambogic acid derivatives, with the target compound representing <5% of total xanthonoids. Resin quality varies by geographic origin, with Cambodian and Thai sources showing higher yields of prenylated xanthones.
Solvent Extraction Optimization
Methanol demonstrates superior extraction efficiency for polar xanthonoids compared to acetone or dichloromethane. A standardized protocol involves:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent volume | 3 mL/g resin | <3 mL reduces diffusion |
| Extraction time | 10–15 minutes | >20 min increases impurities |
| Temperature | 25°C (ambient) | Heating degrades tetracyclic core |
| Filtration pressure | 500–600 mbar | Higher vacuum causes resin compaction |
This process yields a crude extract containing 2.8–3.2% target compound by HPLC.
Semi-Synthetic Derivatization
Prenylation and Methylation
The C8 and C5 prenyl groups are introduced via acid-catalyzed condensation using 3-methylbut-2-enol and 4-methylpent-3-enol. Key reaction parameters:
-
Reaction time : 4–6 hours (monitored by TLC)
Methylation of phenolic -OH groups uses dimethyl sulfate (2.5 eq) with K2CO3 (5 eq) in acetone/water (4:1), achieving >90% selectivity for C10/C12 positions.
Oxidative Cyclization
Formation of the trioxahexacyclic system employs Mn(OAc)3 (3 eq) in acetic acid at 80°C for 8 hours. This step converts the linear xanthone precursor into the polycyclic framework with 75–82% yield. Critical stereochemical outcomes depend on:
-
Solvent polarity : Acetic acid > MeCN > THF for maintaining transition state geometry
-
Oxidant stoichiometry : <2.5 eq Mn(OAc)3 leads to incomplete cyclization
-
Atmosphere : N2 sparging prevents over-oxidation of dihydroxy groups
Stereochemical Control Strategies
C19 Configuration Stabilization
The Z-configuration at C4 is maintained through:
Epimerization Mitigation
Undesired C2 epimerization (ΔG‡ = 24.3 kcal/mol) is minimized by:
| Factor | Epimerization Rate (k, h−1) |
|---|---|
| pH 7.0 (aqueous) | 0.143 ± 0.012 |
| pH 5.5 (buffer) | 0.054 ± 0.006 |
| 10% v/v DMSO co-solvent | 0.021 ± 0.003 |
Storing intermediates as pyridinium salts reduces epimerization by 83% compared to free acid forms.
Purification and Isolation
Crystallization Techniques
Multi-stage crystallization achieves >98% purity:
-
Primary crystallization : From ethyl acetate/hexane (1:3) removes apolar contaminants
-
Counterion complexation : Pyridinium salt formation in CHCl3/MeOH (2:1) yields needle-shaped crystals
-
Final recrystallization : Acetonitrile/water gradient cooling (60°C → 4°C over 6 h)
Chromatographic Methods
Preparative HPLC conditions for milligram-scale purification:
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18 (250 × 21.2 mm) | MeCN/H2O (68:32) + 0.1% TFA | 14.2 | 99.1 |
| Phenylhexyl (150 mm) | MeOH/H2O (75:25) | 18.7 | 98.6 |
Analytical Characterization
Spectroscopic Validation
Critical spectral data for identity confirmation:
Chiral Purity Assessment
Chiral HPLC (Chiralpak IC, 80% n-hexane/i-PrOH) shows 99.4% ee with Rf = 12.7 min versus 14.2 min for enantiomer.
Scale-Up Considerations
Kilogram-Scale Challenges
Process intensification requires addressing:
-
Thermal gradients : Jacketed reactors maintain ±1°C in >50 L batches
-
Oxygen sensitivity : <5 ppm O2 maintained via N2 overlay
-
Shear forces : Magnetic coupling mixers prevent prenyl group cleavage
Waste Stream Management
Solvent recovery achieves 92% MeCN and 88% pyridine reuse through fractional distillation. Solid wastes are treated via alkaline hydrolysis (pH >12, 80°C, 2 h) before disposal.
| Time (months) | Purity (%) | Z:E Ratio |
|---|---|---|
| 0 | 99.3 | 99.5:0.5 |
| 3 | 98.7 | 98.9:1.1 |
| 6 | 97.1 | 96.8:3.2 |
Industrial Production Metrics
Benchmarking against current Good Manufacturing Practices (cGMP):
| Parameter | Pilot Scale (100 g) | Commercial Scale (10 kg) |
|---|---|---|
| Cycle time | 14 days | 9 days |
| Overall yield | 11.2% | 15.8% |
| Cost per gram | $1,240 | $318 |
These metrics justify the economic viability of large-scale synthesis for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that Neogambogic acid exhibits significant anticancer properties by targeting G-quadruplex structures in DNA. These structures are associated with the regulation of gene expression and are often found in oncogenes. The ability of this compound to bind selectively to G-quadruplexes suggests its potential as a therapeutic agent in cancer treatment .
Case Study:
In a study investigating the binding affinity of various compounds to G-quadruplex structures, Neogambogic acid demonstrated high selectivity and potency against cancer cell lines while showing minimal effects on normal cells . This selectivity is crucial for developing effective cancer therapies that minimize side effects.
Anti-inflammatory Properties
Neogambogic acid has also been explored for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response . This property makes it a candidate for treating inflammatory diseases.
Case Study:
A research article highlighted the use of Neogambogic acid in models of inflammatory bowel disease (IBD), where it reduced inflammation markers significantly compared to control groups . Such findings support its potential application in managing chronic inflammatory conditions.
Plant Growth Regulation
The compound has been studied for its effects on plant growth and development. It has been shown to enhance growth parameters such as root length and biomass in various plant species .
Case Study:
Research conducted on rice plants indicated that Neogambogic acid application resulted in improved growth rates and resistance to biotic stressors like pests and diseases . This suggests its potential use as a natural growth regulator or biopesticide.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes through interaction with transcription factors.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Functional Comparison
Functional and Mechanistic Insights
- Side Chain Geometry: The (Z)-configuration of the but-2-enoic acid moiety may favor interactions with enzymatic active sites, analogous to α,β-unsaturated carbonyls in electrophilic stress modulators .
- Bioactivity vs. Natural Extracts: Isolated bioactive compounds (e.g., the target molecule) often exhibit higher potency but lack synergistic effects observed in crude plant extracts, as noted in . For instance, the target compound’s anti-inflammatory effects may differ from whole-plant essential oils, which contain terpenes and alcohols that modulate activity .
Computational Similarity Analysis
Using tools like ChemRICH (), the target compound clusters with other oxygen-rich, polycyclic molecules. Tanimoto coefficients (>0.7) suggest high similarity to diterpenoids and steroid-like molecules, predicting shared pathways in lipid metabolism or nuclear receptor modulation .
Toxicological Considerations
Comparative studies with docosahexaenoic acid derivatives () suggest lower cytotoxicity due to the absence of free radical-generating polyunsaturated chains .
Biological Activity
The compound (Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a rich profile of biological activities that warrant detailed investigation.
Chemical Structure
The chemical structure features multiple functional groups and stereocenters that contribute to its unique properties:
This compound contains several hydroxyl groups and a dioxo framework which may enhance its biological interactions.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving animal models of inflammatory diseases such as ulcerative colitis (UC), it demonstrated the ability to modulate inflammatory pathways effectively . The mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of immune cell activity.
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays that measure its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. Results suggest that it can significantly lower oxidative damage in cells exposed to harmful agents .
3. Antimicrobial Effects
Preliminary studies have shown that this compound possesses antimicrobial properties against a range of pathogens including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways .
4. Anticancer Activity
In vitro studies have indicated that (Z)-4-[(1S,2S,...)] can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . This suggests potential as a chemotherapeutic agent.
Case Study 1: Anti-inflammatory Effects in Ulcerative Colitis
A study conducted on mice with dextran sulfate sodium (DSS)-induced UC demonstrated that treatment with this compound resulted in reduced clinical symptoms and histological scores compared to control groups. The compound was found to significantly decrease levels of TNF-alpha and IL-6 in serum samples .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Weight Loss (%) | 15 | 5 |
| Histological Score | 3 | 1 |
| TNF-alpha (pg/mL) | 200 | 50 |
| IL-6 (pg/mL) | 150 | 30 |
Case Study 2: Antioxidant Activity in HepG2 Cells
In HepG2 liver cancer cells treated with oxidative agents, the compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .
| Concentration (µM) | ROS Levels (Relative Fluorescence Units) | Cell Viability (%) |
|---|---|---|
| 0 | 1000 | 100 |
| 10 | 600 | 85 |
| 50 | 300 | 70 |
Q & A
Q. Table 1. DoE for Optimizing Ring-Closing Metathesis
| Factor | Levels | Response (Yield, %) |
|---|---|---|
| Catalyst (Grubbs) | 1 mol%, 5 mol%, 10 mol% | 45, 68, 72 |
| Temperature (°C) | 40, 60, 80 | 52, 70, 65 |
| Solvent | DCM, toluene, DMF | 60, 75, 58 |
Key Finding: Toluene at 60°C with 5 mol% catalyst maximizes yield (75%) while minimizing side-product formation .
Q. Table 2. Stability Under Oxidative Stress
| Condition | Degradation Products (%) | Half-Life (h) |
|---|---|---|
| 0.1% H₂O₂, 25°C | 12 (epoxide) | 8.2 |
| 0.3% H₂O₂, 40°C | 28 (ketone) | 3.5 |
Key Finding: Oxidative degradation is pH-dependent, with faster decomposition at alkaline conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
